molecular formula C11H14N2O5S B554801 Tosyl-L-asparagine CAS No. 36212-66-5

Tosyl-L-asparagine

Cat. No.: B554801
CAS No.: 36212-66-5
M. Wt: 286.31 g/mol
InChI Key: VZCCSZRICJFBSI-VIFPVBQESA-N
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Description

Tosyl-L-asparagine is a derivative of the amino acid L-asparagine, where the amino group is protected by a tosyl (p-toluenesulfonyl) group. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tosyl-L-asparagine typically involves the tosylation of L-asparagine. This process can be carried out by reacting L-asparagine with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tosyl-L-asparagine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Hydrolysis: L-asparagine and p-toluenesulfonic acid.

    Reduction: L-asparagine.

Mechanism of Action

The primary mechanism of action of Tosyl-L-asparagine involves its role as a protected amino acid derivative. The tosyl group protects the amino group from unwanted reactions during synthetic processes. Once the desired modifications are complete, the tosyl group can be removed to regenerate the free amino group, allowing further reactions or biological activity .

Comparison with Similar Compounds

Uniqueness: Tosyl-L-asparagine is unique due to the stability and reactivity of the tosyl group. The tosyl group provides excellent protection for the amino group while being easily removable under mild conditions. This makes this compound particularly useful in multi-step synthetic processes where selective deprotection is required .

Biological Activity

Tosyl-L-asparagine is a derivative of the amino acid L-asparagine, modified with a tosyl group (p-toluenesulfonyl) that enhances its stability and solubility. This compound has garnered attention in biochemical research due to its significant biological activity, particularly in the context of enzyme interactions, amino acid transport mechanisms, and cancer therapy.

Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C₁₁H₁₃N₃O₄S
  • Molecular Weight : 285.31 g/mol

The tosyl group serves as a protective moiety for the amino group in L-asparagine, allowing for specific reactions in peptide synthesis and modification. This modification is crucial for probing protein-protein interactions (PPIs) and enhancing the binding affinity towards specific targets compared to unmodified L-asparagine.

Enzyme Activity

This compound is often utilized in studies involving enzyme activity, particularly in relation to L-asparaginase, an enzyme that catalyzes the hydrolysis of asparagine into ammonia and aspartate. This reaction is particularly relevant in cancer therapies targeting leukemic cells, where depletion of asparagine can induce apoptosis in sensitive cancer cells .

Table 1: Role of L-Asparaginase in Cancer Therapy

EnzymeReactionApplication
L-AsparaginaseAsparagine → Aspartate + NH₃Treatment of leukemia
This compoundProbing enzyme activityResearch on PPIs

Cancer Metabolism

Recent studies have highlighted the role of asparagine in cancer cell metabolism. Asparagine is crucial for cellular adaptation to nutrient deprivation, particularly in glutamine-deprived environments. The expression levels of asparagine synthetase (ASNS) have been correlated with poor prognosis in various cancers, including gliomas and neuroblastomas .

Case Study: ASNS Expression in Cancer

A study demonstrated that knockdown of ASNS led to cell death even when glutamine was present, which could be reversed by adding exogenous asparagine. This indicates that asparagine plays a critical role not only in protein synthesis but also in maintaining cell viability under stress conditions .

The mechanism through which this compound exerts its biological effects largely depends on its incorporation into peptides or proteins. The bulky tosyl group can influence the binding affinities and selectivities towards various protein targets. This makes it a valuable tool for researchers studying PPIs and enzyme-substrate interactions.

Protein-Protein Interactions

This compound can be incorporated into short peptide chains, allowing scientists to use these peptides as substrates for enzymes or probes for studying PPIs. The modification can significantly alter the interaction dynamics between proteins, providing insights into cellular processes and potential therapeutic targets.

Properties

IUPAC Name

(2S)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCCSZRICJFBSI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Tosyl-L-asparagine in peptide synthesis?

A: this compound serves as a crucial starting material in the synthesis of optically active α-tosylamino-β-propiolactone (III). [] This lactone is a highly reactive compound that readily reacts with amino acid esters or peptide esters to form L-seryl peptides. The significance lies in its ability to facilitate the formation of peptide bonds while preserving the optical purity of the amino acids, a critical aspect of peptide synthesis. []

Q2: Can you elaborate on the reaction mechanism involving this compound in L-seryl peptide synthesis?

A: The synthesis begins with the conversion of this compound to L-2-tosylamino-3-aminopropionic acid. This compound then undergoes cyclization to form the reactive α-tosylamino-β-propiolactone (III). This lactone acts as an activated form of serine, readily reacting with the free amino group of an amino acid ester or peptide ester. This reaction results in the formation of a new peptide bond and the incorporation of the serine residue into the growing peptide chain. [] Notably, this reaction proceeds with minimal racemization, ensuring the chirality of the amino acids is maintained. []

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